molecular formula C15H15N5O2S B14081421 5-(2-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

5-(2-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14081421
M. Wt: 329.4 g/mol
InChI Key: XULCUAMWBUXBLL-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the thiadiazole moiety: This step involves the reaction of the pyrazole intermediate with a suitable thiadiazole precursor under specific conditions.

    Attachment of the hydroxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole and thiadiazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules and materials.

Biology

It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry

It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group may play a role in binding to active sites, while the thiadiazole and pyrazole rings contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxyphenyl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

The unique combination of the hydroxyphenyl, thiadiazole, and pyrazole moieties in 5-(2-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H15N5O2S/c1-2-5-13-19-20-15(23-13)16-14(22)11-8-10(17-18-11)9-6-3-4-7-12(9)21/h3-4,6-8,21H,2,5H2,1H3,(H,17,18)(H,16,20,22)

InChI Key

XULCUAMWBUXBLL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3O

Origin of Product

United States

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